dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate
Description
Properties
IUPAC Name |
dimethyl 2-(2-formylpyrrol-1-yl)benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14(18)10-5-6-12(15(19)21-2)13(8-10)16-7-3-4-11(16)9-17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMXNCDNDLUHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate typically involves the reaction of dimethyl terephthalate with 2-formylpyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate has garnered significant attention in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate involves its interaction with specific molecular targets and pathways. The formyl group and the pyrrole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The formyl-pyrrole group introduces electron-withdrawing character and π-conjugation, distinguishing it from DMT/DET, which lack heterocyclic substituents. This enhances its utility in optoelectronic materials.
- Reactivity: The formyl group enables Schiff base formation, a feature absent in DMT/DET but shared with pharmaceutical intermediates like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol .
- Solubility: Methyl esters improve solubility in non-polar solvents compared to hydroxyl-containing analogs (e.g., naphthol derivatives in ), which exhibit stronger hydrogen bonding .
Hydrogen Bonding and Crystallographic Behavior
The formyl-pyrrole moiety can participate in hydrogen bonding as both a donor (via pyrrolic N–H) and acceptor (via carbonyl oxygen). This contrasts with DMT/DET, which lack H-bond donors, and naphthol derivatives (e.g., ), where hydroxyl groups dominate H-bond networks. Graph set analysis (as per Etter’s rules) would predict C(4) or R₂²(8) motifs for the pyrrole-containing compound, similar to thiophene derivatives but distinct from terephthalate esters .
Polymer Incorporation Efficiency
demonstrates that the percentage of terephthaloyl fragment incorporation into polymers depends on the ester group’s molecular weight. For example:
- Dimethyl terephthalate (DMT) : 19.4% charge required for 13.2% incorporation.
- Diethyl terephthalate (DET) : 22.2% charge required for the same incorporation .
For this compound, the bulkier formyl-pyrrole substituent would likely reduce incorporation efficiency due to steric hindrance during polycondensation. This trade-off may limit its use in bulk polymers but could be advantageous in functionalized copolymers.
Data Tables and Research Findings
Table 1: Thermal and Solubility Properties (Estimated)
| Compound | Melting Point (°C) | Solubility in CHCl₃ (g/100 mL) | LogP (Octanol-Water) |
|---|---|---|---|
| Dimethyl terephthalate | 141–143 | 0.5 | 1.92 |
| Diethyl terephthalate | 44–46 | 1.2 | 2.85 |
| This compound | ~120–125 (est.) | 2.8 (est.) | 1.10 (est.) |
Notes:
- The lower estimated LogP of the target compound vs. DMT/DET reflects increased polarity from the formyl-pyrrole group.
- Higher solubility in CHCl₃ aligns with enhanced π-π interactions from the aromatic pyrrole ring.
Biological Activity
Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure comprising a pyrrole ring and a terephthalate moiety. Its molecular formula is , with a molecular weight of approximately 286.28 g/mol. The presence of both the formyl group and the terephthalate moiety provides distinct chemical and biological properties that are significant for therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies suggest that it may be effective against various microbial strains, making it a candidate for further exploration in the development of antimicrobial agents. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
The compound has also shown anticancer properties in various studies. It is believed to exert its effects by modulating key cellular pathways, including the inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP can affect cellular processes such as apoptosis and proliferation, potentially leading to reduced cancer cell viability.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase, the compound increases cAMP levels, which can influence various signaling pathways critical in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrrole derivatives can induce oxidative stress in cancer cells, leading to cell death .
Table: Summary of Biological Activities
Comparative Analysis with Related Compounds
This compound can be compared with other pyrrole-based compounds to highlight its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Dimethyl 2-(1H-pyrrol-1-yl)terephthalate | Similar pyrrole structure | Antimicrobial, anticancer |
| Dimethyl 2-(1H-pyrrol-1-yl)benzoate | Contains benzoate instead of terephthalate | Varies in activity |
| Dimethyl 2-(1H-pyrrol-1-yl)fumarate | Fumarate moiety affects reactivity | Distinct biological activities |
Q & A
Q. What are the recommended methodologies for synthesizing dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate?
A robust synthesis approach involves combining computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. Computational tools predict feasible reaction pathways, while experimental validation employs controlled reactor setups to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, reactor design principles outlined in subclass RDF2050112 (reaction fundamentals) ensure precise control over reaction kinetics and yields .
Q. How should researchers characterize the structural and purity profile of this compound?
Advanced analytical techniques are critical:
- NMR spectroscopy (1H, 13C, and 2D-COSY) confirms regioselectivity of the pyrrole and terephthalate moieties.
- High-performance liquid chromatography (HPLC) with UV detection quantifies impurities against validated reference standards.
- Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns. Cross-validation with synthetic intermediates ensures accuracy .
Q. What are the stability considerations for this compound under varying storage conditions?
Stability studies should assess degradation under light, humidity, and temperature fluctuations. Accelerated aging tests (e.g., 40°C/75% RH for 6 months) coupled with periodic HPLC analysis identify degradation products. Storage in amber glass under inert gas (argon/nitrogen) is recommended to prevent formyl group oxidation .
Q. Which solvents are optimal for dissolving this compound in experimental settings?
Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is advised due to the compound’s aromatic and formyl groups. Membrane separation technologies (subclass RDF2050104) can aid in solvent recovery and purity enhancement post-reaction .
Q. How can researchers validate the reproducibility of synthetic protocols?
Implement factorial design (e.g., 2^k designs) to test variables like reaction time, stoichiometry, and catalyst type. Statistical analysis (ANOVA) identifies significant factors affecting yield and purity, ensuring protocol robustness .
Advanced Research Questions
Q. What computational strategies elucidate the reaction mechanism of formyl-pyrrole coupling to terephthalate esters?
Density functional theory (DFT) calculations map transition states and activation energies for key steps (e.g., nucleophilic aromatic substitution). Molecular dynamics simulations model solvent effects on reaction trajectories. Experimental validation via isotopic labeling (e.g., 13C-formyl groups) confirms predicted pathways .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?
Cross-disciplinary validation is essential:
- Re-examine synthetic intermediates to rule out side reactions.
- Use X-ray crystallography to resolve ambiguities in molecular geometry.
- Compare computational NMR chemical shift predictions (DFT) with experimental data to identify discrepancies .
Q. What methodologies optimize catalytic systems for enhancing reaction efficiency?
High-throughput screening (HTS) of organocatalysts or transition-metal complexes (e.g., Pd, Cu) identifies candidates with high turnover frequencies. In situ IR spectroscopy monitors reaction progress, while Arrhenius plots correlate temperature with rate constants. Subclass RDF2050103 principles guide reactor scaling for catalytic studies .
Q. How can researchers evaluate the compound’s toxicity profile for biomedical applications?
Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity, hepatocyte viability assays). In vivo studies using rodent models assess systemic effects (e.g., hepatic/renal toxicity). Toxicokinetic modeling predicts metabolite accumulation risks .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Process control systems (subclass RDF2050108) automate parameter adjustments (pH, temperature) in real-time.
- Flow chemistry minimizes exothermic side reactions by improving heat dissipation.
- Machine learning models trained on historical data predict impurity formation under scaled conditions .
Methodological Tables
| Research Aspect | Recommended Method | Key References |
|---|---|---|
| Reaction Mechanism Analysis | DFT calculations + isotopic labeling | |
| Purity Validation | HPLC-UV with impurity reference standards | |
| Toxicity Screening | OECD-compliant in vitro/in vivo assays | |
| Process Optimization | High-throughput catalytic screening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
